Biochanin A-7-methyl ether
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Overview
Description
Biochanin A-7-methyl ether is a naturally occurring isoflavone, a type of flavonoid found in various plants such as red clover, soy, alfalfa sprouts, peanuts, and chickpeas . It is an O-methylated derivative of biochanin A, which itself is a 4′-methoxy derivative of genistein . This compound is known for its potential health benefits, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biochanin A-7-methyl ether can be synthesized through a series of chemical reactions. One common method involves the use of phloroglucinol as a starting material. The synthesis involves a Friedel-Crafts reaction to produce an intermediate product, which is then cyclized to form biochanin A . The methylation of biochanin A at the 7-position can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of biochanin A from natural sources such as red clover, followed by chemical methylation. The extraction process may involve solvent extraction, followed by purification using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Biochanin A-7-methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound .
Scientific Research Applications
Biochanin A-7-methyl ether has a wide range of scientific research applications:
Mechanism of Action
Biochanin A-7-methyl ether exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Biochanin A-7-methyl ether is unique among similar compounds due to its specific methylation pattern and biological activities. Similar compounds include:
Genistein: A non-methylated isoflavone with similar anti-cancer and anti-inflammatory properties.
Formononetin: Another O-methylated isoflavone found in red clover with estrogenic and anti-estrogenic effects.
Daidzein: A structurally related isoflavone with anti-oxidant and anti-inflammatory properties.
Properties
Molecular Formula |
C17H20O5 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C17H20O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-6,9,12,14-16,18H,7-8H2,1-2H3 |
InChI Key |
YBEAKTTUFWXZDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C2C(C1)OC=C(C2=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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